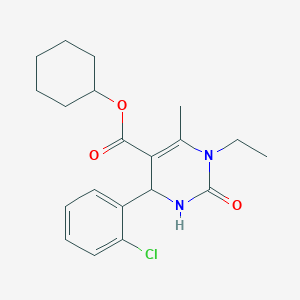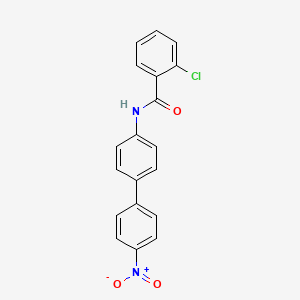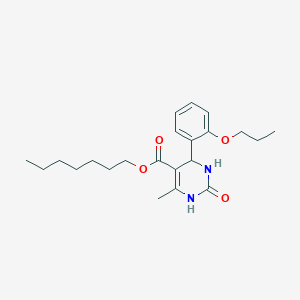![molecular formula C12H10N4O4 B11688200 6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11688200.png)
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation of 6-methylpyridine-3-carbohydrazide with 5-nitrofurfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial agent due to its nitrofuran moiety, which is known for its antibacterial and antifungal properties.
Materials Science: The compound can be used in the development of chemosensors for detecting metal ions due to its ability to form stable complexes with various cations.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of specific analytes in complex mixtures.
Mecanismo De Acción
The mechanism of action of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a nitrofuran moiety and exhibits antimicrobial activity.
E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide: Similar in structure, this compound has been studied for its broad-spectrum antibacterial properties.
Uniqueness
6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to its combination of a pyridine ring, nitrofuran moiety, and hydrazide linkage.
Propiedades
Fórmula molecular |
C12H10N4O4 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-3-9(6-13-8)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h2-7H,1H3,(H,15,17)/b14-7- |
Clave InChI |
KOGGCDDTQPBCTI-AUWJEWJLSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Solubilidad |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11688166.png)

![2-Phenoxyethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11688169.png)



![(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11688199.png)
![3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)

![ethyl 4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688222.png)
